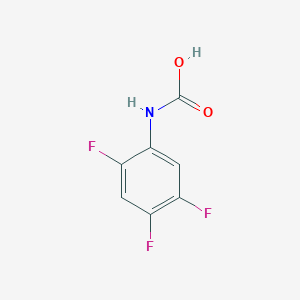

N-(2,4,5-Trifluorophenyl)carbamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4,5-trifluorophenyl)carbamic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO2/c8-3-1-5(10)6(2-4(3)9)11-7(12)13/h1-2,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWXCRLXEKOUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)NC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2,4,5 Trifluorophenyl Carbamic Acid Derivatives

Direct Synthesis Approaches to N-(2,4,5-Trifluorophenyl)carbamic Acid Analogues

Direct synthesis methods provide straightforward routes to this compound analogues. These approaches typically involve the formation of the carbamate (B1207046) linkage through condensation reactions or the use of acylating agents.

Condensation Reactions for Carbamate Formation

Condensation reactions are a cornerstone of carbamate synthesis. These reactions unite an amine with a suitable carbonyl-containing reagent, such as a carbonate or an isocyanate, to form the carbamate bond.

One common strategy involves the reaction of an appropriately substituted amine with a carbonate derivative. For instance, the condensation of amino acid tert-butyl esters with bis(4-nitrophenyl) carbonate can yield carbamate compounds. acs.org This method is versatile and can be adapted to a variety of substrates.

Another widely used approach is the reaction of an isocyanate with an alcohol or amine. For example, 4-(Trifluoromethyl)phenyl carbamic fluoride (B91410) can be prepared in situ from the reaction of 1-isocyanato-4-(trifluoromethyl)benzene with hydrogen fluoride. prepchem.com This method highlights the utility of isocyanates as reactive intermediates for carbamate synthesis.

The following table summarizes representative condensation reactions for carbamate formation:

| Amine/Isocyanate | Carbonate/Other Reagent | Product | Reference |

| Amino acid tert-butyl esters | Bis(4-nitrophenyl) carbonate | Carbamate compounds | acs.org |

| 1-Isocyanato-4-(trifluoromethyl)benzene | Hydrogen fluoride | 4-(Trifluoromethyl)phenyl carbamic fluoride | prepchem.com |

Preparation Strategies Involving Amines and Acylating Agents

Acylating agents, particularly chloroformates, offer another reliable route to N-aryl carbamates. This method involves the reaction of an amine with a chloroformate in the presence of a base.

A typical procedure involves adding an amine, such as 4-chloro-3-(trifluoromethyl)aniline, and a base like triethylamine (B128534) to a solvent like dichloromethane (B109758). chemicalbook.com Phenyl chloroformate is then added dropwise to the cooled mixture. chemicalbook.com The reaction proceeds to form the corresponding carbamic acid phenyl ester. chemicalbook.com This method is often preferred for its high yields and the relative ease of purification of the product. chemicalbook.com

The use of chloroformates is a well-established and versatile method for the synthesis of a wide range of carbamates. The reaction conditions can often be tuned to accommodate various functional groups on both the amine and the chloroformate.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives is of significant interest due to the importance of stereochemistry in biological activity. Several methodologies have been developed to control the stereochemical outcome of these syntheses.

Asymmetric Reduction Methodologies

Asymmetric reduction of a prochiral ketone is a powerful strategy for establishing a chiral center. This approach has been successfully applied to the synthesis of chiral alcohols that can be further elaborated into carbamic acid derivatives.

For example, a key step in the synthesis of a chiral β-amino acid derivative involves the diastereoselective reduction of a β-keto ester. researchgate.net This reduction can be achieved using reagents such as sodium borohydride (B1222165) in the presence of a Lewis acid like zinc chloride, leading to high diastereoselectivity. researchgate.net The resulting chiral alcohol can then be converted to the desired carbamic acid derivative.

The choice of reducing agent and reaction conditions is crucial for achieving high enantiomeric or diastereomeric excess. Various chiral catalysts and reagents have been developed for this purpose.

Chiral Pool Approaches

The chiral pool, which consists of readily available, enantiopure natural products like amino acids and terpenes, provides a valuable source of stereochemical information for asymmetric synthesis. nih.govuh.edu

L-aspartic acid is a versatile chiral starting material for the synthesis of β-amino acid derivatives. researchgate.net A novel synthetic route has been developed involving the Grignard reaction of 2,4,5-trifluorophenyl magnesium bromide with a Weinreb amide derivative of L-aspartic acid. researchgate.net This approach preserves the stereochemistry of the starting amino acid. researchgate.net

Similarly, (S)-Serine can be utilized in chiral pool synthesis. While specific examples directly leading to this compound derivatives from (S)-Serine were not found in the provided search results, the general principles of chiral pool synthesis using amino acids are well-established. researchgate.netnih.gov These methods often involve protecting the functional groups of the amino acid and then performing a series of chemical transformations to build the target molecule while retaining the original stereocenter.

The following table illustrates examples of chiral pool approaches:

| Chiral Starting Material | Key Reaction | Product Type | Reference |

| L-Aspartic acid | Grignard reaction with 2,4,5-trifluorophenyl magnesium bromide | Chiral β-amino acid derivative | researchgate.net |

| L-Phenylalanine | Nitration and intramolecular nitro amination | (S)-6-Nitroindoline-2-carboxylic acid | researchgate.net |

Use of Chiral Auxiliaries and Catalysts in Stereocenter Formation

Chiral auxiliaries and catalysts play a pivotal role in asymmetric synthesis by directing the formation of a new stereocenter. nih.gov These methods offer a high degree of control over the stereochemical outcome of a reaction.

While the direct application of chiral auxiliaries and catalysts for the synthesis of this compound derivatives was not explicitly detailed in the provided search results, the broader context of asymmetric synthesis suggests their potential utility. For instance, chiral catalysts are widely used in asymmetric hydrogenations and other transformations to create chiral centers with high enantioselectivity. nih.gov The development of specific catalysts for the stereoselective synthesis of these particular carbamates remains an active area of research.

The principles of asymmetric catalysis, including the use of chiral ligands to modify metal catalysts or the use of chiral organocatalysts, are broadly applicable to the synthesis of complex chiral molecules.

Strategic Incorporation of the 2,4,5-Trifluorophenyl Moiety

The introduction of the 2,4,5-trifluorophenyl substructure into a target molecule is a critical step that can be achieved through several reliable synthetic methodologies. These methods often leverage organometallic intermediates or start from commercially available trifluorinated precursors.

Grignard reagents are powerful tools for forming carbon-carbon bonds. wikipedia.orgmnstate.edu The corresponding Grignard reagent for the 2,4,5-trifluorophenyl group can be prepared from a suitable precursor, such as 1-bromo-2,4,5-trifluorobenzene (B152817), by reacting it with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orgsigmaaldrich.com For instance, 2,4,5-trifluorobenzyl halide can react with magnesium to form the 2,4,5-trifluorobenzyl Grignard reagent, which can then be carboxylated using carbon dioxide to produce 2,4,5-trifluorophenylacetic acid. google.com This highlights a direct method for creating a carbon-carbon bond and introducing a carboxylic acid functional group. google.com

Organometallic cross-coupling reactions provide another versatile route. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, is particularly effective for creating biaryl compounds. pressbooks.pub This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orglibretexts.org In this context, 1-bromo-2,4,5-trifluorobenzene can be coupled with various arylboronic acids to synthesize complex biaryl structures containing the 2,4,5-trifluorophenyl moiety. pressbooks.publibretexts.org The catalytic cycle for Suzuki coupling involves three main steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orglibretexts.org

| Method | Trifluorophenyl Precursor | Reagents | Product Type | Reference |

|---|---|---|---|---|

| Grignard Synthesis | 1-Bromo-2,4,5-trifluorobenzene | 1. Mg, THF 2. Electrophile (e.g., CO₂) | Substituted 2,4,5-trifluorobenzenes | sigmaaldrich.comgoogle.com |

| Suzuki-Miyaura Coupling | 1-Bromo-2,4,5-trifluorobenzene | Arylboronic acid, Pd catalyst, Base | Biaryl compounds | libretexts.orglibretexts.org |

| Gilman Reagent Coupling | Lithium di(2,4,5-trifluorophenyl)cuprate | Organohalide (R-X) | R-(2,4,5-trifluorophenyl) | libretexts.org |

Commercially available trifluorophenyl compounds serve as foundational starting materials for more complex derivatives.

1-Bromo-2,4,5-trifluorobenzene: This versatile precursor is a cornerstone for many synthetic pathways. nih.govuni.lu It is frequently used in the synthesis of 2,4,5-trifluorobenzoic acid derivatives. sigmaaldrich.com As mentioned, its ability to undergo bromine-magnesium exchange makes it an excellent starting point for Grignard reagents. sigmaaldrich.com It can also be synthesized by the bromination of 1,2,4-trifluorobenzene (B1293510) using liquid bromine and a catalyst system like iron powder and azobisisobutyronitrile. google.com

2,4,5-Trifluorobenzaldehyde: This aldehyde is another key building block. sigmaaldrich.comnist.gov It can be used in condensation reactions to form various derivatives, such as (E)-4-methoxy-N′-(2,4,5-trifluorobenzylidene)-benzohydrazide monohydrate, or can be used to synthesize bis(2,4,5-trifluorophenyl)methanone. sigmaaldrich.com Its aldehyde functional group is amenable to a wide range of transformations, including reductive amination, oxidation to a carboxylic acid, and Wittig-type reactions to form alkenes.

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring. wikipedia.orglibretexts.org To achieve trifluorophenylacetylation, an appropriately substituted acylating agent is reacted with an aromatic substrate in the presence of a Lewis acid or a strong protic acid catalyst. wikipedia.org Modern methods often employ powerful catalysts like trifluoromethanesulfonic acid (TfOH), which can activate even less reactive acylating agents such as β-lactams or twisted amides for the acylation of aromatic compounds. rsc.orgorganic-chemistry.org The reaction proceeds by the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring to form the corresponding ketone. libretexts.orgnih.gov While the highly deactivated 2,4,5-trifluorophenyl ring itself is not a good substrate for Friedel-Crafts reactions, Friedel-Crafts acylation is used to attach acyl groups to other aromatic rings, where the acylating agent might contain the trifluorophenyl moiety.

Chemical Transformations and Derivatization Strategies

Once the this compound core or a related derivative is assembled, further modifications can be made to tailor the molecule's properties.

Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. imperial.ac.uk This is a fundamental strategy in multi-step synthesis. fiveable.meub.edu For a molecule containing the N-(2,4,5-trifluorophenyl)carbamate moiety alongside other functional groups, these groups can be selectively transformed. For example, a primary alcohol elsewhere in the molecule could be oxidized to an aldehyde or a carboxylic acid using reagents like pyridinium (B92312) chlorochromate (PCC) or potassium permanganate (B83412) (KMnO₄), respectively. solubilityofthings.com Conversely, a ketone could be reduced to a secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). imperial.ac.uksolubilityofthings.com The carbamate group itself is generally stable under many of these conditions, allowing for selective chemistry at other sites.

In complex syntheses, it is often necessary to temporarily block a reactive functional group, such as an amine, to prevent it from interfering with a desired reaction elsewhere in the molecule. fiveable.me The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines, converting them into carbamates. total-synthesis.comwikipedia.org

The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), often in the presence of a base. organic-chemistry.orgmasterorganicchemistry.com The resulting N-Boc carbamate is robust and stable to basic conditions, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

Deprotection, or removal of the Boc group, is readily accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane or with hydrochloric acid in methanol. wikipedia.orgmasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, leading to the fragmentation of the carbamate into the free amine, carbon dioxide, and a stable tert-butyl cation (which forms isobutene). chemistrysteps.com This acid-lability makes the Boc group orthogonal to other protecting groups like Fmoc (removed by base) and Cbz (removed by hydrogenolysis), which is a crucial advantage in multi-step syntheses such as solid-phase peptide synthesis. total-synthesis.commasterorganicchemistry.com For instance, a synthetic route could involve coupling a Boc-protected amino acid to a molecule, followed by the removal of the Boc group with TFA to reveal the amine for further reaction. acs.org

| Process | Common Reagents | Key Features | Reference |

|---|---|---|---|

| Protection (Amine → N-Boc Carbamate) | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., DMAP, NaOH) | Forms a stable carbamate; chemoselective for amines over alcohols. | total-synthesis.comorganic-chemistry.org |

| Deprotection (N-Boc Carbamate → Amine) | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in Methanol | Mild, acidic conditions; produces gaseous byproducts. | wikipedia.orgmasterorganicchemistry.com |

| Orthogonality | Stable to bases (unlike Fmoc) and hydrogenolysis (unlike Cbz). | Allows for selective deprotection in the presence of other protecting groups. | total-synthesis.com |

Optimization of Synthetic Processes and Reaction Conditions

The efficient synthesis of this compound and its derivatives is contingent upon the meticulous optimization of reaction parameters. Achieving high yields and purity necessitates a deep understanding of how variables such as solvents, temperature, and reagent selection influence the reaction pathway and the formation of undesired byproducts.

Solvent Effects and Temperature Control in High-Yield Syntheses

The choice of solvent and the precise control of temperature are paramount in directing the outcome of synthetic reactions, significantly impacting both yield and purity. In the synthesis of complex molecules, including substituted carbamates, solvents can influence reactant solubility, reaction rates, and even the stability of intermediates and products.

For instance, in related heterocyclic syntheses, a switch from high-boiling point solvents like dimethylformamide (DMF) to lower-boiling alternatives such as acetonitrile (B52724) (MeCN) or tetrahydrofuran (THF) has been shown to be effective. nih.gov While higher temperatures can increase reaction rates, they may also promote the degradation of solvents like DMF, leading to the formation of impurities. nih.gov In one optimization study, lowering the reaction temperature to 80°C prevented the formation of a specific impurity, but at the cost of a longer reaction time and reduced yield. nih.gov This highlights a critical trade-off that must be managed. The optimal approach often involves identifying a solvent system that allows the reaction to proceed efficiently at the lowest effective temperature.

Temperature control is also crucial during specific reaction steps. The synthesis of 2,4,5-trifluorobenzoic acid, a potential precursor, involves a Grignard exchange reaction where the temperature is maintained between 15–50 °C in a THF solvent system to ensure high yields. researchgate.net Similarly, diazotization reactions, a common step in the synthesis of aromatic compounds, often require strict temperature control at around 0°C to prevent the decomposition of the unstable diazonium salt. google.com

The following table illustrates the conceptual impact of solvent and temperature choices on synthesis outcomes, based on principles observed in related chemical processes.

Table 1: Illustrative Effects of Solvent and Temperature on Synthesis Yield

| Parameter | Condition A | Outcome A | Condition B | Outcome B | Principle Illustrated |

| Solvent | Dimethylformamide (DMF) | High reaction rate but potential for solvent pyrolysis and impurity formation at elevated temperatures. nih.gov | Acetonitrile (MeCN) | Moderate reaction rate with higher purity and a 67.5% yield achieved in an optimized system. nih.gov | Selecting a solvent with greater stability under reaction conditions can prevent side product formation. |

| Temperature | 100-120°C | Faster reaction completion but increased risk of byproduct formation and degradation. nih.gov | 80°C | Slower reaction with minimal byproducts, but potentially lower overall yield if time-constrained. nih.gov | Balancing reaction rate and selectivity through temperature control is essential for maximizing product quality. |

| Specialized Conditions | 0°C (Diazotization) | Stable formation of diazonium salt, crucial for subsequent reactions. google.com | > 5°C (Diazotization) | Decomposition of diazonium salt, leading to significantly lower yield and increased impurities. | Certain reaction steps have narrow, critical temperature windows for success. |

Control and Mitigation of Side Product Formation and Impurities

The formation of impurities is a significant challenge in chemical synthesis, impacting the purity, yield, and safety of the final product. A systematic approach to identifying, understanding, and mitigating the formation of these side products is crucial for process optimization.

Common sources of impurities include side reactions of starting materials, degradation of reagents or solvents, and subsequent reactions of the desired product. For example, oxidation of electron-rich intermediates can be a common issue. This can often be mitigated by sparging the reaction mixture with an inert gas like nitrogen prior to heating, which effectively removes dissolved oxygen and prevents the formation of oxidative impurities. nih.gov

The degradation of reaction components under thermal stress is another major pathway for impurity generation. As mentioned, the pyrolysis of DMF at high temperatures can introduce impurities; switching to a more stable solvent is an effective mitigation strategy. nih.gov The choice of other reagents, such as the acid used in a reaction, can also be critical. In one process, the use of hydrochloric acid (HCl) led to an undesired degradation product, which was avoided by substituting the acid. nih.gov

Furthermore, impurities can arise from contaminants in the starting materials themselves. Controlling the purity of raw materials is a fundamental step in preventing the carry-over and formation of related impurities in the final product. nih.gov

The table below provides examples of impurity types, their likely sources, and proven mitigation strategies based on documented chemical process optimizations.

Table 2: Impurity Control and Mitigation Strategies

| Impurity Type | Potential Source | Mitigation Strategy | Reference |

| Oxidation Product | Reaction of an intermediate with dissolved oxygen at high temperatures. | Sparge the reaction mixture with nitrogen before heating to create an inert atmosphere. | nih.gov |

| Solvent-Derived Impurity | Pyrolysis of a high-boiling point solvent like DMF. | Replace the solvent with a lower-boiling, more stable alternative (e.g., MeCN, THF) and optimize the temperature. | nih.gov |

| Degradation Product | Acid-mediated degradation of the product or key intermediate. | Replace the problematic acid (e.g., HCl) with a different acid that does not promote the side reaction. | nih.gov |

| Precursor-Related Impurity | Impurities present in a key starting material. | Implement stringent quality control on raw materials to ensure high purity before use in the reaction. | nih.gov |

Considerations for Industrial Scale-Up

Translating a laboratory-scale synthesis to an industrial process introduces a new set of challenges related to safety, cost-effectiveness, robustness, and regulatory compliance. A process that is successful on the gram scale may not be viable for kilogram or ton-scale production without significant modification.

Key considerations for the industrial scale-up of processes involving trifluorophenyl-substituted carbamates include:

Process Simplicity and Robustness : Industrial processes favor simple, repeatable operations with wide tolerances for reaction conditions. A method described for synthesizing 2,4,5-trifluorophenylacetic acid is noted as being suitable for industrial production due to its simple operation and mild reaction conditions. google.com

Reagent Cost and Availability : The cost and accessibility of all raw materials, reagents, and catalysts are critical. Expensive reagents or those with limited commercial availability can render a process economically unfeasible on a large scale.

Safety and Environmental Impact : The use of highly toxic, corrosive, or explosive reagents is a major concern in industrial settings. For example, traditional carbamate synthesis often involves the hazardous chemical phosgene (B1210022). psu.edu Modern industrial processes actively seek safer alternatives.

Reaction Conditions : Extreme temperatures and pressures increase equipment costs and operational risks. Processes that operate under mild conditions are preferred. For instance, controlling pressure during a hydrogenation step was found to be important for maintaining product quality during scale-up. nih.gov

Flow Chemistry : For certain reactions, transitioning from batch processing to continuous flow chemistry can offer significant advantages for scale-up. Flow chemistry can provide superior control over reaction parameters (temperature, pressure, mixing), enhance safety by minimizing the volume of hazardous materials at any given time, and facilitate a more streamlined, continuous manufacturing process. This approach has been proposed as a viable method for the large-scale synthesis of carbamoyl (B1232498) fluorides, a related class of compounds. nih.gov

Work-up and Purification : Isolation and purification procedures must be efficient and scalable. Methods relying on chromatography are often difficult and costly to implement on an industrial scale. Procedures involving simple extraction, filtration, and recrystallization are highly desirable. researchgate.net

Ultimately, a successful industrial synthesis is one that is optimized for safety, efficiency, cost, and environmental responsibility, delivering the final product with consistent quality and yield. nih.gov

Green Chemistry Methodologies in the Synthesis of Trifluorophenyl-Substituted Carbamates

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of carbamates, this often involves moving away from traditional methods that rely on toxic reagents and developing more sustainable and environmentally benign alternatives.

A primary target for green innovation in carbamate synthesis is the replacement of phosgene and its derivatives. Phosgene is a highly toxic and corrosive gas, and its use presents significant safety and handling challenges. psu.edu A key green strategy is the utilization of carbon dioxide (CO₂) as a C1 building block. CO₂ is an attractive alternative as it is non-toxic, non-flammable, abundant, and inexpensive. psu.edu

Several green methodologies for carbamate synthesis have been developed:

Direct Carboxylation of Amines with CO₂ : This approach involves the reaction of an amine with CO₂ to form a carbamic acid intermediate, which is then typically reacted with an alkylating agent to yield the final carbamate. psu.eduorganic-chemistry.org This method avoids phosgene entirely. The reaction can be promoted by various catalysts and reaction conditions, often in the absence of harsh reagents. psu.edu

Use of Benign Solvents and Catalysts : Green chemistry emphasizes the use of environmentally friendly solvents. nih.gov Research has focused on developing catalytic systems that can efficiently fix CO₂ under mild conditions, sometimes using water or other non-hazardous solvents.

Electrochemical Synthesis : Anodic oxidation represents a novel and green approach to synthesizing certain carbamate precursors. For example, the electrochemical synthesis of carbamoyl fluorides from oxamic acids using a fluoride salt offers a practical and robust method that avoids many of the corrosive and toxic reagents used in traditional fluorination reactions. nih.gov

Catalytic Rearrangements and Couplings : The development of novel catalytic systems, such as those using zirconium(IV) or copper, allows for the efficient synthesis of carbamates through exchange processes or multi-component couplings under mild conditions, minimizing waste and improving atom economy. organic-chemistry.org

The following table compares traditional and green approaches to carbamate synthesis.

Table 3: Comparison of Traditional vs. Green Carbamate Synthesis Methodologies

| Feature | Traditional Method (Phosgene-based) | Green Method (CO₂-based) | Reference |

| Carbon Source | Phosgene (COCl₂) | Carbon Dioxide (CO₂) | psu.edu |

| Toxicity/Hazard | Highly toxic, corrosive gas | Non-toxic, non-flammable, renewable | psu.edu |

| Byproducts | Often produces corrosive byproducts (e.g., HCl) | Can be designed to produce benign byproducts (e.g., water) | psu.edu |

| Reaction Conditions | Often requires stringent safety protocols and handling | Can be performed under milder, safer conditions with appropriate catalysts | psu.eduorganic-chemistry.org |

| Sustainability | Relies on a hazardous, non-renewable feedstock | Utilizes an abundant, captured greenhouse gas as a feedstock | psu.edunih.gov |

By embracing these green chemistry principles, the synthesis of this compound and its derivatives can be made safer, more efficient, and more environmentally sustainable.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the hydrogen, carbon, and fluorine atomic nuclei within N-(2,4,5-Trifluorophenyl)carbamic acid.

Proton (¹H) NMR for Structural Confirmation and Rotameric Analysis

Proton (¹H) NMR spectroscopy confirms the presence of and provides information about the chemical environment of protons in the molecule. For this compound, the spectrum is expected to show signals for the aromatic protons and the amine (N-H) proton.

A key feature of carbamates is the potential for rotational isomerism (rotamers) around the C–N bond due to the partial double bond character arising from lone pair delocalization from the nitrogen atom. This gives rise to syn and anti conformations, which can be distinct on the NMR timescale. nd.edu This phenomenon, known as rotamerism, can result in the appearance of separate signals for each conformer, particularly at lower temperatures, providing insight into the molecule's dynamic behavior. princeton.edu The presence of a hydrogen-bond-accepting group can stabilize the syn rotamer. nd.edu

The aromatic region of the spectrum for this compound would display signals for the two protons on the trifluorophenyl ring. These protons would appear as complex multiplets due to coupling with each other (H-H coupling) and with the adjacent fluorine atoms (H-F coupling). The N-H proton of the carbamic acid group would typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J) |

| Aromatic-H (C3-H) | 6.8 - 7.5 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| Aromatic-H (C6-H) | 7.0 - 8.0 | ddd (doublet of doublet of doublets) | J(H-H), J(H-F) |

| Amine (N-H) | 8.5 - 10.0 | br s (broad singlet) | - |

| Carboxylic Acid (O-H) | 10.0 - 12.0 | br s (broad singlet) | - |

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, a distinct signal is expected for each unique carbon atom.

The carbonyl carbon (C=O) of the carbamic acid functional group typically appears in the downfield region of the spectrum, around 150-160 ppm. The six carbons of the trifluorophenyl ring would give rise to six separate signals due to the asymmetrical substitution pattern. The chemical shifts of these aromatic carbons are significantly influenced by the attached fluorine atoms, and they will appear as doublets due to one-bond and multi-bond coupling with fluorine (¹J(C-F), ²J(C-F), etc.). Carbons directly bonded to fluorine (C-F) exhibit large coupling constants and are found at lower field strengths (higher ppm) compared to the C-H carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ ppm) | Multiplicity (due to C-F coupling) |

| C=O | 150 - 160 | s (singlet) |

| C1 (C-N) | ~125 | ddd |

| C2 (C-F) | ~150 | d |

| C3 (C-H) | ~110 | ddd |

| C4 (C-F) | ~145 | d |

| C5 (C-F) | ~148 | d |

| C6 (C-H) | ~120 | ddd |

Fluorine-19 (¹⁹F) NMR for Fluorinated Moiety Analysis

Given the trifluorinated nature of the compound, Fluorine-19 (¹⁹F) NMR is an exceptionally powerful and sensitive tool for its characterization. nih.gov The ¹⁹F nucleus is 100% naturally abundant and has a wide chemical shift range, which minimizes signal overlap. nih.gov

The ¹⁹F NMR spectrum of this compound is expected to show three distinct signals, one for each of the chemically non-equivalent fluorine atoms at positions C2, C4, and C5 on the phenyl ring. The chemical shifts and, crucially, the coupling patterns between these fluorine atoms (F-F coupling) provide definitive structural information. The magnitude of the coupling constant (J) depends on the number of bonds separating the interacting nuclei.

Ortho coupling (³J(F-F), e.g., between F at C4 and F at C5) would be in the range of 15-25 Hz.

Meta coupling (⁴J(F-F), e.g., between F at C2 and F at C4) would be smaller, typically 0-7 Hz.

Para coupling (⁵J(F-F), e.g., between F at C2 and F at C5) would be in the range of 5-15 Hz.

Each fluorine signal would also exhibit smaller couplings to the aromatic protons (H-F coupling). This detailed coupling network allows for the unambiguous assignment of each fluorine atom to its specific position on the aromatic ring.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Predicted Chemical Shift (δ ppm, relative to CFCl₃) | Expected Multiplicity & Coupling |

| F at C2 | -120 to -140 | dd (doublet of doublets) from coupling to F4 and F5 |

| F at C4 | -135 to -155 | dd (doublet of doublets) from coupling to F2 and F5 |

| F at C5 | -130 to -150 | dd (doublet of doublets) from coupling to F2 and F4 |

Advanced Multi-dimensional NMR Techniques for Complex Structures

For an unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, such as the two protons on the aromatic ring, helping to confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals in the carbon framework.

Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₇H₄F₃NO₂), the exact molecular weight is 195.0143 g/mol .

In an electron impact (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be observed at an m/z (mass-to-charge ratio) of 195. The fragmentation of the molecular ion provides a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for carbamic acids include:

Loss of a carboxyl group (-COOH): This would result in a fragment ion at m/z 150, corresponding to the [M - 45]⁺ ion.

Decarboxylation (loss of CO₂): Loss of carbon dioxide from the molecular ion would produce a fragment at m/z 151, corresponding to the [M - 44]⁺• ion (2,4,5-trifluoroaniline). nih.gov

Cleavage of the N-C(phenyl) bond: This can lead to the formation of the trifluorophenyl cation [C₆H₂F₃]⁺ at m/z 131.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula |

| 195 | Molecular Ion [M]⁺• | [C₇H₄F₃NO₂]⁺• |

| 151 | [M - CO₂]⁺• | [C₆H₄F₃N]⁺• |

| 150 | [M - COOH]⁺ | [C₆H₃F₃N]⁺ |

| 131 | Trifluorophenyl cation | [C₆H₂F₃]⁺ |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound would show characteristic absorption bands confirming its key structural features. nasa.gov

O-H Stretch: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group, which is typically involved in hydrogen bonding. libretexts.org

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amine within the carbamate (B1207046) linkage.

C=O Stretch: A strong, sharp absorption band in the region of 1680-1720 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the carbamic acid. researchgate.net

C-N Stretch: The C-N stretching vibration typically appears in the 1200-1350 cm⁻¹ range.

C-F Stretches: Strong absorption bands in the fingerprint region, typically between 1000-1300 cm⁻¹, are characteristic of the C-F stretching vibrations of the trifluorophenyl group.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region correspond to the C=C bond stretching within the aromatic ring.

Table 5: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad |

| N-H Stretch | Amine (Carbamate) | 3300 - 3400 | Moderate |

| C=O Stretch | Carbonyl (Carbamate) | 1680 - 1720 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-N Stretch | Carbamate | 1200 - 1350 | Moderate |

| C-F Stretch | Aryl-Fluoride | 1000 - 1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by absorptions arising from π→π* transitions associated with the phenyl ring. The presence of fluorine atoms and the carbamic acid group on the aromatic ring influences the energy of these transitions.

Research on fluorinated benzenes shows that increasing fluorine substitution on the aromatic ring can affect the absorption spectra. nih.gov While the effect is not always significant, a general trend observed in acetonitrile (B52724) solution is an absorption maximum around 260 nm. nih.gov The electronic transitions in similar compounds, such as N-acetylated phenylazopyrazoles, also show strong π→π* transitions in the UV-Vis spectrum. beilstein-journals.org The specific absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent environment and the electronic nature of the substituents. For this compound, the electron-withdrawing nature of the three fluorine atoms, combined with the carbamic acid moiety, would modulate the conjugation of the π-electron system, leading to characteristic shifts in the absorption bands compared to unsubstituted benzene.

Studies on related compounds, like 2-(4-fluorophenyl) derivatives, have identified electronic transitions through experimental and computational methods, showing transitions in the range of 300-450 nm. researchgate.net The analysis of such spectra, often supported by computational modeling like Time-Dependent Density Functional Theory (TD-DFT), allows for the assignment of specific electronic transitions and provides a deeper understanding of the molecule's electronic structure. nih.gov

Table 1: Illustrative UV-Vis Absorption Data for Related Aromatic Compounds This table presents representative data from related compounds to illustrate typical absorption ranges, as specific data for this compound is not available in the search results.

| Compound Class | Solvent | Typical λmax (nm) | Transition Type |

| Fluorinated Benzenes | Acetonitrile | ~260 | π→π |

| N-Acetylated Phenylazopyrazoles | Acetonitrile | 350-400 | π→π |

| Pyrrolopyrimidine Derivatives | Not Specified | 300-350 | π→π* |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive proof of molecular structure in the solid state, offering precise atomic coordinates and detailed information about the three-dimensional arrangement of molecules in a crystal lattice.

Single-crystal X-ray diffraction is the gold standard for elucidating the exact molecular geometry, including bond lengths, bond angles, and torsion angles. For derivatives of this compound, this technique would reveal the planarity of the phenyl ring and the conformation of the carbamate group relative to it. In a study of N′-[(E)-1-(2-Fluorophenyl)ethylidene]pyridine-4-carbohydrazide, the fluorobenzene (B45895) ring was found to be non-planar with respect to the central unit of the molecule. researchgate.net The analysis of N-acyltaurines, which also feature amide linkages, demonstrates how single-crystal X-ray diffraction can reveal complex packing arrangements, such as tilted bilayers. rsc.org

The solid-state architecture of this compound derivatives is dictated by a network of non-covalent interactions. Hydrogen bonds are among the strongest and most directional of these interactions. mostwiedzy.pl In amide-containing structures, the N-H group is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective acceptor, often leading to the formation of robust N-H···O hydrogen bonds that direct molecular self-assembly. rsc.org

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. nih.gov This phenomenon is widespread in molecular crystals and is of critical importance in materials science. nih.gov The different polymorphs of a substance can exhibit variations in stability, solubility, and morphology. Research into the polymorphism of 2,4,6-trinitrotoluene (B92697) (TNT), for example, identified both monoclinic and orthorhombic forms, with the monoclinic form being more stable. rsc.org

Crystal engineering aims to rationally design and control the formation of crystalline solids by understanding and utilizing intermolecular interactions. mostwiedzy.pl By strategically modifying molecular structure or crystallization conditions, it is possible to favor the formation of a specific polymorph or to create novel supramolecular architectures. The interplay between strong hydrogen bonds and weaker π-π stacking interactions is a key focus, where the introduction of perfluoroaryl groups can be used to systematically guide molecular self-assembly. mostwiedzy.plrsc.org

Table 2: Common Intermolecular Interactions in Fluorinated Aromatic Carbamate Derivatives

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |

| Hydrogen Bonding | N-H | O=C | 1.8 - 2.2 | Directs primary self-assembly into chains or dimers. rsc.org |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 3.3 - 3.8 | Stabilizes layered structures. mostwiedzy.plrsc.org |

| C-H···F Bonding | C-H | F-C | 2.5 - 2.8 | Contributes to the overall 3D network. mostwiedzy.pl |

| C-H···π Bonding | C-H | Aromatic Ring | 2.6 - 2.9 | Influences inter-chain or inter-layer packing. rsc.org |

Other Advanced Spectroscopic Techniques (e.g., EPR, ESI-MS)

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically for studying species with one or more unpaired electrons, such as organic radicals or metal complexes. wikipedia.org While this compound is a diamagnetic molecule (no unpaired electrons), EPR spectroscopy would be indispensable for studying its radical forms, which could be generated, for instance, through oxidation, reduction, or exposure to high-energy radiation.

EPR studies on radicals of fluorinated aromatic compounds provide rich information on their electronic structure. scispace.com The interaction of the unpaired electron's spin with the spins of nearby magnetic nuclei (like ¹H and ¹⁹F) leads to hyperfine splitting in the EPR spectrum. wikipedia.orgacs.org The resulting hyperfine coupling constants (hfccs) are highly sensitive to the distribution of the unpaired electron density within the radical. researchgate.net Comparing experimental hfccs with values calculated using Density Functional Theory (DFT) allows for precise structural assignment of the radical species. acs.org For a radical derived from this compound, the ¹⁹F hfccs would be particularly informative about the extent of electron delocalization onto the fluorine atoms. acs.orgresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules by transferring them from solution to the gas phase as intact ions. It is a powerful tool for determining the molecular weight and elucidating the structure of compounds. nih.gov

In the analysis of this compound or its derivatives, ESI-MS would be used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method could be developed for its quantification. nih.gov Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to collision-induced dissociation, which generates a characteristic fragmentation pattern. nih.gov This fragmentation pattern provides valuable structural information, helping to confirm the identity of the compound and distinguish it from isomers. The development of such methods has proven effective for analyzing other carbamate compounds. nih.govscielo.br

Computational and Theoretical Investigations

Quantum Chemical Approaches for Molecular Structure and Reactivity

Density Functional Theory (DFT) Studies for Ground State Properties and Reactivity Prediction

No specific data is available for N-(2,4,5-Trifluorophenyl)carbamic acid.

Ab Initio Calculations for High-Accuracy Energetic Predictions

No specific data is available for this compound.

Conformational Analysis and Potential Energy Surface Exploration

No specific data is available for this compound.

Theoretical Prediction of Spectroscopic Signatures and Vibrational Spectra

No specific data is available for this compound.

Molecular Modeling and Dynamics Simulations

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

No specific data is available for this compound.

Molecular Docking Studies for Ligand-Target Interactions

No molecular docking studies specifically investigating the binding modes and recognition mechanisms of this compound with any biological target were identified in the performed searches. While general molecular docking principles are widely applied in drug discovery to understand ligand-protein interactions, data pertaining to this specific compound is not available.

Mechanistic Studies Using Computational Methods

Elucidation of Reaction Pathways and Transition States

No computational studies were found that specifically elucidate the reaction pathways or determine the transition states involved in the synthesis or reactions of this compound.

Catalytic Mechanism Investigations (e.g., Pd-catalyzed reactions)

While there is general literature on palladium-catalyzed reactions for the synthesis of N-aryl carbamates, no computational investigations into the specific catalytic mechanism for the formation of this compound were found.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

No studies detailing the structure-activity relationship (SAR) or pharmacophore modeling from a theoretical design perspective for this compound or its derivatives were identified.

Reactivity and Reaction Mechanisms of N 2,4,5 Trifluorophenyl Carbamic Acid Derivatives

Hydrolytic Stability and Degradation Pathways

The stability of N-aryl carbamic acids is often transient, with the compounds readily decomposing. wikipedia.org N-(2,4,5-Trifluorophenyl)carbamic acid is expected to follow this trend, primarily degrading into 2,4,5-trifluoroaniline (B1295084) and carbon dioxide. This decomposition is a key characteristic of carbamic acids in general. wikipedia.org

Derivatives of carbamic acids, such as carbamate (B1207046) esters, exhibit greater stability. However, they are still susceptible to hydrolysis, particularly under basic or acidic conditions. The hydrolysis of carbamate-containing compounds can proceed through the attack of a hydroxide (B78521) ion at the carbonyl carbon, leading to a tetrahedral intermediate. rsc.org Subsequent collapse of this intermediate yields the corresponding carbamate ion and the alcohol or phenol. In the case of this compound derivatives, this would release 2,4,5-trifluoroaniline. Studies on related compounds, such as N-acylimidazoles, show that hydrolysis can be pH-independent or catalyzed by hydroxide ions, depending on the specific substituents. nih.gov

The stability of carbamate groups is a significant factor in medicinal chemistry. For instance, in the development of complex drug molecules, the potential for hydrolysis of carbamate linkages is a critical consideration for metabolic stability. acs.org Research on certain drug candidates has shown that while some carbamate-containing compounds are stable in buffer solutions, they may undergo hydrolysis in the presence of esterases found in biological media like plasma. acs.org

Table 1: General Degradation Pathway of this compound

| Reactant | Conditions | Products |

| This compound | Elevated temperatures | 2,4,5-Trifluoroaniline + Carbon Dioxide |

Behavior in the Presence of Various Reagents (e.g., acids, bases, nucleophiles, electrophiles)

The reactivity of this compound derivatives is dictated by the electron-withdrawing nature of the trifluorophenyl group and the inherent reactivity of the carbamic acid moiety.

Acids: In the presence of strong acids, the carbamic acid group is unlikely to be protonated at the nitrogen due to its instability. wikipedia.org Instead, acid-promoted tautomerization to a nitronic acid (aci form) can occur in related compounds like nitroalkanes, rendering them electrophilic. nih.gov For carbamic acids, strong acid treatment typically accelerates decomposition to the corresponding amine and carbon dioxide.

Bases: Bases can deprotonate the carboxylic acid proton, forming a carbamate salt. More significantly, in derivatives where the carbamic acid is part of a larger structure, a strong base can deprotonate the N-H group, generating a powerful anilide ion nucleophile. scranton.edu This enhanced nucleophilicity is crucial for reactions like nucleophilic aromatic substitution.

Nucleophiles: The carbonyl carbon of the carbamic acid group is electrophilic and susceptible to attack by nucleophiles. For example, the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of a precursor with various amines, which act as nucleophiles in an aromatic nucleophilic substitution reaction. acs.orgacs.org Similarly, unhindered amines can attack the carbonyl carbon of related N-nitrosoureas under hydrolytic conditions. rsc.org

Electrophiles: The trifluorinated phenyl ring is deactivated towards electrophilic aromatic substitution due to the strong electron-withdrawing effect of the fluorine atoms. However, the nitrogen atom of the carbamic acid group possesses a lone pair of electrons, making it potentially nucleophilic. Reactions with electrophiles could occur at this site, although the reactivity is tempered by the delocalization of the lone pair into the carbonyl group. In some cases, electrophilic activation of related functional groups can lead to reactions with carbon-based nucleophiles. frontiersin.org Electrophilic fluorination reagents, which contain N-F bonds, are used to introduce fluorine atoms into molecules, but in this case, the trifluorophenyl ring is already heavily fluorinated. wikipedia.org

Intermolecular Interactions in Solution and Solid State (e.g., hydrogen bonding, zwitterion formation)

The solid-state structure and solution behavior of this compound derivatives are heavily influenced by non-covalent interactions, particularly hydrogen bonding.

Hydrogen Bonding: Crystal structure analyses of closely related trifluorinated benzamides reveal extensive hydrogen bonding networks. A primary interaction is the formation of one-dimensional chains through amide-to-amide N-H···O=C hydrogen bonds. dcu.iemdpi.com

Table 2: Hydrogen Bond Distances in Related Trifluorinated Amides

| Compound | Interaction Type | Distance (Å) | Reference |

| N-(2,3-difluorophenyl)-2-fluorobenzamide | N-H···F (intramolecular) | 2.17 | dcu.ie |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | N-H···F (intramolecular) | 2.12 | mdpi.com |

| N-(2,4-difluorophenyl)-2-fluorobenzamide | N-H···O (intermolecular) | 3.092 | mdpi.com |

Zwitterion Formation: A zwitterion is a molecule containing an equal number of positive and negative charges. wikipedia.org Amino acids are classic examples, existing as zwitterions (H₃N⁺-CHR-COO⁻) in aqueous solution and the solid state. wikipedia.orgucsb.edu This is due to an internal acid-base reaction where the carboxylic acid protonates the amine group.

Carbamic acid itself is structurally distinct from typical amino acids, as the carboxyl group is directly attached to the nitrogen. wikipedia.org While the zwitterionic form H₃N⁺-COO⁻ is generally very unstable and decomposes, its stabilization in aqueous solution through hydrogen bonding with water molecules has been suggested. wikipedia.orgucsb.edu For this compound, the electron-withdrawing trifluorophenyl group would decrease the basicity of the nitrogen atom, making protonation and subsequent zwitterion formation less favorable compared to alkyl-substituted carbamic acids. However, in specific solvent environments or in the solid state, the possibility of forming a zwitterionic structure or a dipolar ion, stabilized by intermolecular interactions, cannot be entirely ruled out.

Stereochemical Control and Stereoselectivity in Reactions

Achieving stereochemical control in reactions involving derivatives of this compound is a crucial aspect of their synthetic application. While specific studies on this exact compound are limited, principles from related systems can be applied.

Carbamate groups are often used as directing groups or as part of chiral auxiliaries to control the stereochemical outcome of reactions. For instance, the stereoselective synthesis of Z-alkenyl carbamates has been achieved through a ruthenium-catalyzed reaction of terminal alkynes and N,N-dialkylcarbamic acids. nih.gov

In other cases, the stereoselectivity of reactions can be highly dependent on the reaction conditions. The Prins cyclisation of certain aldehydes to form 2,4,5-trisubstituted piperidines shows that low-temperature, kinetically controlled reactions can favor one diastereomer, while higher-temperature, thermodynamically controlled reactions favor another. nih.govresearchgate.net This highlights how reaction parameters can be tuned to achieve a desired stereochemical outcome.

Furthermore, the treatment of glycidyl (B131873) carbamates with a strong base like lithium diisopropylamide (LDA) can lead to the formation of Z-enecarbamates with good selectivity, proceeding through a proposed E1cB elimination mechanism involving a chelated intermediate. researchgate.net This demonstrates how the carbamate functionality can participate in and direct stereoselective transformations. The development of asymmetric reactions often relies on the use of chiral catalysts or reagents to induce enantioselectivity. dntb.gov.ua

Role As a Synthetic Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The 2,4,5-trifluorophenyl structural motif is a cornerstone in the synthesis of a variety of complex organic molecules. Derivatives of N-(2,4,5-Trifluorophenyl)carbamic acid, such as 2,4,5-trifluorophenylacetic acid and (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, are critical starting materials or key intermediates in multi-step synthetic sequences. nih.govmagtechjournal.comnbinno.com

The most prominent application of this compound derivatives is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for treating type 2 diabetes. polimi.itnih.gov The 2,4,5-trifluorophenyl group is a key pharmacophore that binds within the S1 pocket of the DPP-4 enzyme. nih.govnih.gov

Sitagliptin: The synthesis of the blockbuster drug Sitagliptin relies heavily on intermediates containing the 2,4,5-trifluorophenyl moiety. Various synthetic routes utilize precursors such as 2,4,5-trifluorophenylacetic acid or (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. magtechjournal.comnih.govallfordrugs.comgoogle.com In these syntheses, carbamate (B1207046) derivatives, such as tert-butoxycarbonyl (Boc) protected amines, are routinely used to mask and control the reactivity of the crucial amine functional group during the construction of the molecule's backbone. google.comgoogle.com The carbamic acid functionality is thus implicitly central to the synthetic strategy, enabling controlled amide bond formation and stereoselective transformations. nih.govmdpi.com

Neogliptin: Similar to Sitagliptin, the synthesis of Neogliptin, another potent DPP-4 inhibitor, is based on the core structure of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. nih.gov This key intermediate, which can be conceptually derived from this compound precursors, is coupled with other complex moieties to yield the final active pharmaceutical ingredient. nih.gov

Other DPP-4 Inhibitors: The 2,4,5-trifluorophenyl scaffold has been extensively used to design novel DPP-4 inhibitors beyond Sitagliptin and Neogliptin. Researchers have designed and synthesized series of compounds where this group is maintained for its essential binding interactions with the enzyme, while other parts of the molecule are varied to optimize potency and pharmacokinetic properties.

| DPP-4 Inhibitor | Key 2,4,5-Trifluorophenyl Intermediate | Role of Carbamate/Carbamic Acid Moiety |

| Sitagliptin | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Used as a protecting group (e.g., Boc) for the amine during coupling reactions. google.comgoogle.com |

| Neogliptin | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Serves as the foundational chiral building block for the molecule. nih.gov |

| Investigational Inhibitors | 4-(2,4,5-trifluorophenyl)butane-1,3-diamines | The amine groups, often handled via carbamate protection, are essential for activity. |

The incorporation of fluorine atoms into organic molecules is a well-established strategy in agrochemical research to enhance efficacy, metabolic stability, and other physicochemical properties. researchgate.netresearchgate.net The trifluorophenyl group, in particular, is a feature of several modern pesticides.

Nematicides and Insecticides: While direct synthesis from this compound is not always the primary route, related fluorinated phenyl derivatives are integral to the synthesis of active ingredients. For instance, the nematicide Fluopyram contains a trifluoromethyl-substituted pyridine ring and a benzamide structure, highlighting the value of fluorinated aromatic amides in this field. plantsciencejournal.com Research into novel nematicides has explored various fluorinated structures, including 4,5,5-trifluoropent-4-enamide derivatives, demonstrating the ongoing interest in fluorinated amide compounds for controlling plant-parasitic nematodes. nyxxb.cn The carbamic acid and its derivatives represent a versatile platform for accessing the amide linkages common in these molecules. Carbamoyl (B1232498) fluorides, which can be derived from related precursors, are themselves noted for their use as insecticides. nih.gov

Utility in Peptide Chemistry and Amino Acid Functionalization

Perfluoroaromatic compounds have emerged as powerful reagents in peptide science due to their unique reactivity. nih.gov They can be used as protecting groups or as activating agents for amino acids during peptide synthesis. The electron-withdrawing nature of the fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr), enabling chemoselective modification of amino acid side chains. nih.gov

Incorporating fluorinated non-canonical amino acids into peptides is a strategy to enhance metabolic stability, modulate conformation, and improve biological activity. nih.govnih.govnih.gov this compound and its derivatives can serve as precursors for synthesizing such custom amino acids. Furthermore, carbamic acid chemistry is fundamental to peptide synthesis, where carbamate protecting groups (like Boc and Fmoc) are essential for managing the sequential assembly of amino acids. google.com The principles of C-H functionalization, often applied to amino acid derivatives under photochemical conditions, allow for the direct modification of peptide backbones, further expanding the chemical space accessible from these intermediates. mdpi.com

Scaffold for Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large libraries of related compounds for high-throughput screening. researchgate.netnih.gov The this compound structure is an ideal scaffold for such libraries. The trifluorophenyl ring acts as a constant "privileged" structural element, known to interact with biological targets, while the carbamic acid group provides a reactive handle for introducing diversity. nih.govresearchgate.net

By reacting the carbamic acid or a more activated derivative (e.g., an isocyanate) with a diverse set of amines, alcohols, or other nucleophiles, a large library of ureas, carbamates, and amides can be generated. This approach allows chemists to systematically explore the structure-activity relationships (SAR) around the core scaffold, optimizing for target affinity, selectivity, and other drug-like properties. scispace.com The use of such scaffolds is a key strategy for identifying novel ligands for a range of biological targets, including G-protein coupled receptors (GPCRs) and various enzymes. researchgate.netnih.gov

Advanced Analytical Methodologies for N 2,4,5 Trifluorophenyl Carbamic Acid Research

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, Column Chromatography)

Chromatographic techniques are fundamental in the synthesis and analysis of N-(2,4,5-Trifluorophenyl)carbamic acid and related compounds, serving to separate the target molecule from starting materials, reagents, and by-products, as well as to assess its purity. High-Performance Liquid Chromatography (HPLC) and column chromatography are the most prevalently used methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and sensitive technique for the analysis of carbamate (B1207046) compounds. nemi.gov Reversed-phase HPLC is frequently the method of choice, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. nih.govthermofisher.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Method parameters are optimized to achieve baseline separation of the target compound from potential impurities. ercatech.ch Key parameters include:

Column: C18 columns are widely used for their ability to separate a broad range of non-polar and moderately polar compounds. nih.gov The choice of particle size (e.g., 2.2 µm, 3 µm, or 5 µm) affects efficiency and backpressure, with smaller particles providing higher resolution. thermofisher.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous component (e.g., water) is typical. nih.govamericanlaboratory.com The composition can be delivered in an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. nemi.gov Additives like formic acid or trifluoroacetic acid are often included to improve peak shape and ionization efficiency, especially for mass spectrometry (MS) detection. nih.govamericanlaboratory.com

Detection: UV detection is common, with the wavelength set to the absorbance maximum of the analyte. nih.gov For more definitive identification and quantification, HPLC systems are often coupled with mass spectrometers (LC-MS). mdpi.com

Column Chromatography: For the purification of larger quantities of this compound derivatives, silica (B1680970) gel column chromatography is a standard laboratory technique. mdpi.combeilstein-archives.org The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent) of appropriate polarity is passed through the column. The separation occurs based on the differential adsorption of the compounds to the silica gel. Less polar compounds typically elute faster than more polar ones. The progress of the separation is often monitored by Thin-Layer Chromatography (TLC). beilstein-archives.org

Table 1: Typical HPLC Parameters for Analysis of Related Carbamate Compounds

| Parameter | Specification | Purpose | Source |

| Column | Reversed-phase C18, 5 µm, 4.6×250 mm | Separation of non-polar to moderately polar analytes. | nih.gov |

| Mobile Phase | Acetonitrile (B52724):Water (e.g., 70:30) with 0.1% Formic Acid | Elution of analytes from the column; acid improves peak shape. | nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the analysis and separation efficiency. | nih.gov |

| Detection | UV Absorbance (e.g., 320 nm) or Mass Spectrometry (MS) | Quantification and identification of the eluted compounds. | nih.govmdpi.com |

| Injection Volume | 10-20 µL | Introduction of the sample into the HPLC system. | nih.gov |

High-Resolution Analytical Techniques for Characterization of Impurities and By-products

The identification and quantification of impurities and by-products are critical for ensuring the quality and safety of any chemical compound intended for further use. High-resolution techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are indispensable for this purpose.

During the synthesis of this compound, impurities can arise from starting materials, side reactions, or degradation. Given the fluorinated nature of the parent compound, by-products may also be fluorinated organic molecules. nih.gov Furthermore, certain synthetic routes for related compounds have been known to generate potentially carcinogenic impurities like nitrosamines, necessitating highly sensitive detection methods. shimadzu.comlcms.czsigmaaldrich.com

LC-HRMS and GC-MS/MS: These hyphenated techniques combine the separation power of chromatography with the high sensitivity and specificity of mass spectrometry.

LC-HRMS is particularly useful for non-volatile or thermally labile impurities. It can provide highly accurate mass measurements, which aids in determining the elemental composition of unknown impurities. nih.gov

GC-MS/MS , often with a headspace autosampler for volatile impurities, offers excellent sensitivity for detecting trace-level contaminants. lcms.cz Tandem mass spectrometry (MS/MS) enhances selectivity by monitoring specific fragmentation patterns of the ions, reducing matrix interference. shimadzu.com

¹⁹F NMR Spectroscopy: For fluorinated compounds like this compound, ¹⁹F NMR is a powerful tool. It can be used in conjunction with LC-HRMS to identify and quantify fluorinated breakdown products. nih.gov Computational methods can predict the ¹⁹F NMR chemical shifts for potential product structures, which can then be compared to experimental data to confirm their identity, even without authentic standards. nih.gov

Table 2: High-Resolution Techniques for Impurity Profiling

| Technique | Application | Information Obtained | Source |

| LC-HRMS | Analysis of non-volatile impurities and degradation products. | Accurate mass and elemental composition of impurities. | nih.gov |

| GC-MS/MS | Detection of volatile and semi-volatile genotoxic impurities (e.g., nitrosamines). | Highly sensitive and selective quantification of trace impurities. | shimadzu.comlcms.cz |

| ¹⁹F NMR | Identification and quantification of fluorinated by-products. | Structural information on fluorine-containing impurities. | nih.gov |

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov This analysis is performed on crystal structures determined by single-crystal X-ray diffraction and provides valuable insights into the packing and stability of crystalline solids like this compound. nih.gov

The analysis generates a three-dimensional surface around a molecule in a crystal. This surface is colored according to various properties, most commonly the normalized contact distance (d_norm), which highlights regions of intermolecular contact. nih.gov

Red spots on the d_norm map indicate close intermolecular contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum. nih.gov

Blue regions represent longer contacts.

White areas denote contacts around the van der Waals separation.

Table 3: Information Derived from Hirshfeld Surface Analysis

| Analysis Tool | Description | Insights Gained | Source |

| d_norm Surface | A 3D map of intermolecular contacts colored by distance. | Visual identification of close contacts, particularly hydrogen bonds and other significant interactions. | nih.govnih.gov |

| Fingerprint Plot | A 2D plot summarizing the distribution of intermolecular contacts. | Quantitative contribution of different atomic contacts (e.g., O···H, H···F, H···H) to the crystal packing. | nih.govresearchgate.net |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For N-(2,4,5-Trifluorophenyl)carbamic acid, future research will likely focus on moving beyond traditional synthetic pathways, which may involve hazardous reagents or produce significant waste.

Key areas of development include:

Electrochemical Synthesis: Anodic oxidation of related oxamic acids has been shown to be a practical and scalable method for accessing carbamoyl (B1232498) fluorides, which are precursors to carbamic acids. nih.govyoutube.com This approach often uses inexpensive and readily available fluoride (B91410) sources and can be performed under mild conditions. nih.govyoutube.com Future work could adapt this electrochemical strategy for the synthesis of this compound, potentially offering a more sustainable alternative to traditional methods. nih.govyoutube.com

Flow Chemistry: The use of microfluidic flow reactors can enhance safety and control over reaction conditions, particularly for reactions involving highly reactive intermediates. sciencedaily.com A continuous-flow process for the synthesis of this compound could lead to improved yields, higher purity, and easier scalability. sciencedaily.comacs.org

Mechanochemical Methods: Solvent-free mechanochemical synthesis, which involves the grinding of reactants, has been successfully applied to the synthesis of fluorinated imines. mdpi.com This technique is environmentally friendly and can lead to high yields in short reaction times. mdpi.com Exploring mechanochemical routes to this compound could significantly reduce solvent waste. mdpi.com

Use of CO2 as a C1 Source: The direct utilization of carbon dioxide as a C1 building block is a key aspect of green chemistry. researchgate.net Research into the catalytic carbonylation of 2,4,5-trifluoroaniline (B1295084) with CO2 could provide a direct and atom-economical route to the target carbamic acid. researchgate.net

In-depth Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various applications.

Future research in this area should focus on:

Carbamate (B1207046) Formation and Decomposition: The kinetics of carbamate formation from amines and carbon dioxide are often complex and can be pH-dependent. nih.gov Detailed kinetic studies on the reaction between 2,4,5-trifluoroaniline and CO2 would elucidate the rate-determining steps and the influence of reaction parameters. nih.govresearchgate.net The reversible nature of carbamic acid formation and its decomposition back to the amine and CO2 also warrants in-depth kinetic analysis. ureaknowhow.comnih.gov

Role of Intermediates: The formation of carbamic acids can proceed through various intermediates, including zwitterionic species. acs.org Investigating the existence and lifetime of such intermediates in the formation of this compound would provide valuable mechanistic insights. acs.org

Isocyanate Pathways: Isocyanates are key intermediates in many reactions leading to carbamates. acs.orgnih.gov Studying the in-situ generation of 2,4,5-trifluorophenyl isocyanate and its subsequent reaction with water or other nucleophiles would offer an alternative perspective on the formation of the corresponding carbamic acid. rsc.orgacs.org

Exploration of Advanced Structural Characterization Techniques for Transient Species

The study of reactive and transient intermediates is often challenging due to their short lifetimes and low concentrations. The application of advanced spectroscopic and spectrometric techniques is essential for their detection and characterization.

Future research should employ:

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can monitor the progress of a reaction in real-time, allowing for the identification of transient species without the need for isolation. nih.govmt.comrsc.orguni-rostock.de These methods could be used to observe the formation and consumption of intermediates in the synthesis of this compound. mt.comuni-rostock.de

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in solution. nih.gov This technique could be employed to identify and study the structure of ionic intermediates involved in the formation or reactions of this compound. nih.gov

Matrix Isolation Spectroscopy: This technique involves trapping reactive species in an inert gas matrix at very low temperatures, allowing for their spectroscopic characterization. beilstein-journals.org It could be used to study the structure of highly reactive intermediates that are difficult to observe under normal conditions. beilstein-journals.org

Predictive Modeling for Rational Design of Analogues with Tailored Properties

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research, enabling the rational design of new molecules with desired properties.

For this compound, these approaches can be used to:

Structure-Property Relationship Studies: By systematically modifying the structure of this compound in silico, it is possible to predict how changes in the substitution pattern or functional groups will affect its electronic, physical, and chemical properties. mdpi.comnih.gov

Docking Studies: For potential biological applications, molecular docking can be used to predict the binding affinity and mode of interaction of this compound analogues with specific protein targets. mdpi.comnih.gov This can guide the synthesis of new compounds with enhanced biological activity. mdpi.comnih.gov

Reaction Pathway Analysis: Computational methods can be used to model reaction pathways and calculate activation energies, providing insights into the feasibility of different synthetic routes and helping to elucidate reaction mechanisms. acs.org

Integration of Artificial Intelligence and Machine Learning in Chemical Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the analysis of large datasets to predict reaction outcomes, optimize reaction conditions, and discover new materials. researchgate.netbohrium.com

The application of AI and ML to the study of this compound could involve:

Reaction Optimization: Machine learning algorithms can be trained on experimental data to build predictive models that can identify the optimal reaction conditions (e.g., temperature, solvent, catalyst) for the synthesis of this compound with high yield and selectivity. bohrium.comchemcopilot.com

Predictive Synthesis: AI-powered tools can assist in retrosynthetic analysis, suggesting novel and efficient synthetic routes to this compound and its derivatives. acs.org

Property Prediction: ML models can be developed to predict the physicochemical and biological properties of new analogues of this compound, accelerating the discovery of compounds with tailored functionalities. researchgate.netchemcopilot.com

Expansion of Applications in Specialized Materials Chemistry (e.g., polymers, functional materials)

The presence of fluorine atoms in this compound suggests its potential for incorporation into advanced materials to impart unique properties.

Future research should explore: